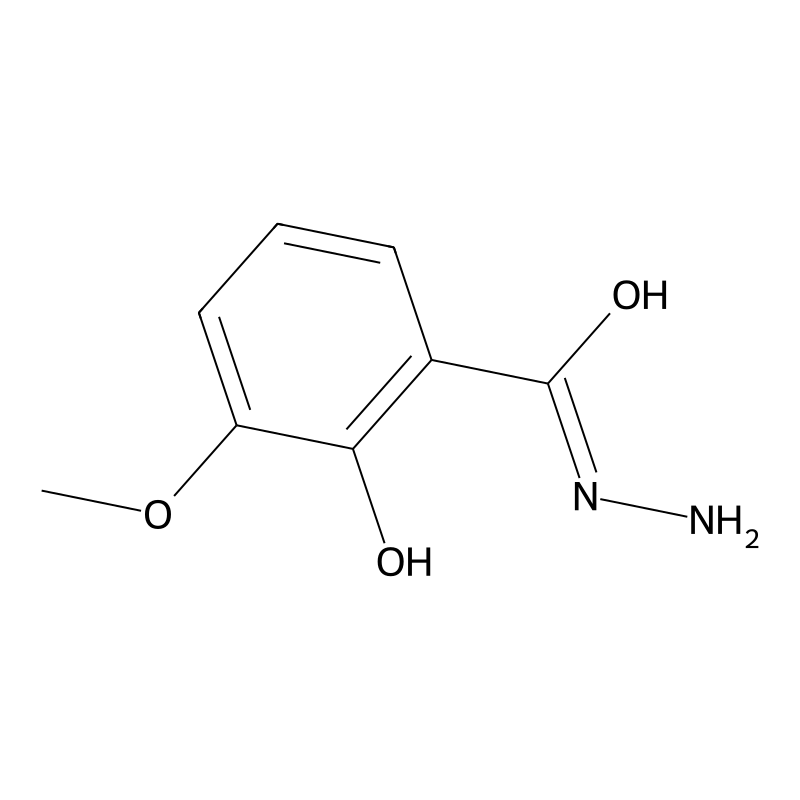2-Hydroxy-3-methoxybenzohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Tyrosinase Inhibition
Scientific Field: Biochemistry
Application Summary: 2-Hydroxy-3-methoxybenzohydrazide is used in the synthesis of vaniline–benzylidenehydrazine hybrids, which have been found to be potent tyrosinase inhibitors.
Methods of Application: The compound was synthesized with various substituents on the phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors.
Nonlinear Optical Material
Scientific Field: Material Science
Application Summary: 2-Hydroxy-3-methoxybenzohydrazide semicarbazone (HMBS) has been synthesized and used as a nonlinear optical (NLO) material.
Methods of Application: HMBS was synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst.
2-Hydroxy-3-methoxybenzohydrazide, with the chemical formula C8H10N2O3, is an organic compound that belongs to the class of hydrazides. This compound features a benzene ring substituted with hydroxyl and methoxy groups, which contribute to its unique chemical properties. The presence of these functional groups enhances its solubility and reactivity, making it a subject of interest in various fields of chemistry and biology.
The reactivity of 2-hydroxy-3-methoxybenzohydrazide is primarily characterized by its ability to participate in condensation reactions, particularly with aldehydes to form hydrazones. For instance, it can react with various aromatic aldehydes to yield Schiff bases, which are known for their diverse biological activities. The general reaction can be represented as:
Additionally, this compound can undergo oxidation and reduction reactions depending on the substituents present on the benzene ring and the reaction conditions.
2-Hydroxy-3-methoxybenzohydrazide exhibits significant biological activity, particularly as an antimicrobial and antioxidant agent. Studies have shown that derivatives of hydrazides can inhibit various enzymes, such as urease, which is crucial for the survival of certain pathogens. The structure-activity relationship indicates that electron-donating groups enhance enzyme inhibition, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .
The synthesis of 2-hydroxy-3-methoxybenzohydrazide typically involves the reaction of 2-hydroxy-3-methoxybenzoic acid with hydrazine hydrate under acidic conditions. The general procedure includes:
- Preparation of the Hydrazide:
- Combine 2-hydroxy-3-methoxybenzoic acid (1 mmol) with hydrazine hydrate (1 mmol) in a suitable solvent like ethanol.
- Heat the mixture under reflux for several hours.
- Isolation:
- Upon completion of the reaction, cool the mixture and filter the resulting solid.
- Recrystallize from an appropriate solvent to obtain pure 2-hydroxy-3-methoxybenzohydrazide.
This method allows for high yields and purity of the desired compound.
Due to its biological properties, 2-hydroxy-3-methoxybenzohydrazide finds applications in:
- Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
- Agriculture: In formulations aimed at controlling plant pathogens.
- Chemical Research: As a reagent in organic synthesis for producing more complex molecules.
Interaction studies involving 2-hydroxy-3-methoxybenzohydrazide often focus on its binding affinity with various biological targets. Molecular docking studies indicate that this compound can effectively interact with active sites of enzymes like urease, demonstrating potential inhibitory effects. These studies utilize computational methods to predict how well this compound can bind to target proteins, providing insights into its mechanism of action .
Several compounds share structural similarities with 2-hydroxy-3-methoxybenzohydrazide, including:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxybenzohydrazide | Contains a hydroxyl group on a benzene ring | Exhibits different biological activity profiles |
| 4-Methoxybenzohydrazide | Contains a methoxy group on a benzene ring | More lipophilic than 2-hydroxy-3-methoxy |
| N'-Benzylidene-4-hydroxybenzohydrazide | Forms Schiff bases readily; used in drug development | Enhanced stability due to resonance |
Uniqueness: The presence of both hydroxyl and methoxy groups at specific positions on the benzene ring distinguishes 2-hydroxy-3-methoxybenzohydrazide from its analogs, influencing its solubility and reactivity.








